Diethyl 2-[3-(3-methylphenoxy)propyl]propanedioate
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Overview
Description
Diethyl 2-[3-(3-methylphenoxy)propyl]propanedioate is an organic compound that belongs to the class of malonate esters It is characterized by the presence of a propanedioate group attached to a 3-(3-methylphenoxy)propyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-[3-(3-methylphenoxy)propyl]propanedioate typically involves the alkylation of diethyl malonate with 3-(3-methylphenoxy)propyl bromide. The reaction is carried out in the presence of a strong base, such as sodium ethoxide, in an ethanol solvent. The general reaction scheme is as follows:
Formation of Enolate Ion: Diethyl malonate is treated with sodium ethoxide to form the enolate ion.
Alkylation: The enolate ion reacts with 3-(3-methylphenoxy)propyl bromide to form the desired product.
The reaction conditions include maintaining the reaction mixture at a temperature of around 0-5°C to ensure the formation of the enolate ion and then allowing the reaction to proceed at room temperature for several hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-[3-(3-methylphenoxy)propyl]propanedioate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acids.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to yield substituted monocarboxylic acids.
Substitution Reactions: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Decarboxylation: Heating the compound in the presence of a suitable catalyst.
Substitution: Using nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
Hydrolysis: Formation of 3-(3-methylphenoxy)propanoic acid and diethyl malonate.
Decarboxylation: Formation of substituted monocarboxylic acids.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Diethyl 2-[3-(3-methylphenoxy)propyl]propanedioate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.
Material Science: It is used in the synthesis of polymers and other advanced materials.
Biological Studies: The compound is studied for its interactions with biological molecules and potential biological activities.
Mechanism of Action
The mechanism of action of Diethyl 2-[3-(3-methylphenoxy)propyl]propanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can participate in hydrogen bonding and hydrophobic interactions, while the ester groups can undergo hydrolysis to release active carboxylic acids. These interactions can modulate the activity of biological pathways and exert various effects.
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2-(3-phenoxypropyl)propanedioate
- Diethyl 2-(2-methylphenoxy)propanedioate
- Diethyl 2-(3-methoxypropyl)propanedioate
Uniqueness
Diethyl 2-[3-(3-methylphenoxy)propyl]propanedioate is unique due to the presence of the 3-methylphenoxy group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific applications in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
diethyl 2-[3-(3-methylphenoxy)propyl]propanedioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O5/c1-4-20-16(18)15(17(19)21-5-2)10-7-11-22-14-9-6-8-13(3)12-14/h6,8-9,12,15H,4-5,7,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBIMJHBYTJVNER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCOC1=CC=CC(=C1)C)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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